molecular formula C10H16ClNO B3017926 (r)-1-Amino-2-methyl-1-phenylpropan-2-ol hydrochloride CAS No. 110480-87-0

(r)-1-Amino-2-methyl-1-phenylpropan-2-ol hydrochloride

Cat. No.: B3017926
CAS No.: 110480-87-0
M. Wt: 201.69
InChI Key: KXLBTDXBYUFQJM-SBSPUUFOSA-N
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Description

(R)-1-Amino-2-methyl-1-phenylpropan-2-ol hydrochloride is a chiral amine derivative characterized by a phenyl group, a methyl substituent at the 2-position, and an amino group, all bound to a central propan-2-ol backbone. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. Its stereochemistry (R-configuration) is critical for biological activity, as enantiomeric differences often lead to varied interactions with biological targets .

Properties

IUPAC Name

(1R)-1-amino-2-methyl-1-phenylpropan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-10(2,12)9(11)8-6-4-3-5-7-8;/h3-7,9,12H,11H2,1-2H3;1H/t9-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXLBTDXBYUFQJM-SBSPUUFOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C1=CC=CC=C1)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@@H](C1=CC=CC=C1)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Amino-2-methyl-1-phenylpropan-2-ol hydrochloride typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the catalytic hydrogenation of 1-phenyl-2-propanone using a chiral catalyst to obtain the desired enantiomer. The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C) under mild pressure and temperature .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The process typically includes the use of advanced catalytic systems and optimized reaction conditions to achieve efficient production. The use of recyclable catalysts and green chemistry principles is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

®-1-Amino-2-methyl-1-phenylpropan-2-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

®-1-Amino-2-methyl-1-phenylpropan-2-ol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its action on α1-adrenergic receptors. By binding to these receptors, it induces vasoconstriction and increases blood pressure. The molecular targets include α1D, α1B, and α1A receptors, with varying affinities. The activation of these receptors leads to a cascade of intracellular signaling pathways involving the release of secondary messengers such as inositol triphosphate (IP₃) and diacylglycerol (DAG), ultimately resulting in physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Stereochemical Variations

The compound shares structural motifs with several analogs, differing primarily in substituent placement, stereochemistry, or functional groups. Key comparisons include:

Table 1: Structural and Similarity Comparison
CAS No. Compound Name Similarity Score Key Structural Differences
255060-27-6 (1R,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride 0.87 Lacks methyl group at 2-position
2095772-93-1 (S)-2-Amino-2-(m-tolyl)ethanol hydrochloride 0.97 Ethanol backbone; m-tolyl substituent
88784-91-2 (1R,2S)-1-Amino-1-phenylpropan-2-ol hydrochloride 0.93 Stereochemistry (1R,2S vs. R-configuration)
136030-00-7 (1R,2S)-1-Amino-2,3-dihydro-1H-inden-2-ol 1.00 Indene ring system instead of phenyl

Key Observations :

  • Substitution of phenyl with m-tolyl (2095772-93-1) introduces electron-donating methyl groups, which could alter solubility or metabolic stability .
  • Stereochemical differences (e.g., 88784-91-2) may lead to divergent pharmacological profiles, as seen in chiral drug interactions .

Physicochemical Properties

Hydrochloride salts generally improve aqueous solubility. However, substituent variations influence specific properties:

Table 2: Solubility and Physical Properties
CAS No. Solubility Data Notable Spectral Data
2060024-73-7 Slightly soluble in DMSO, methanol FTIR-confirmed nitro group
2411591-26-7 Solubility unspecified; polar solvents Chiral Smile code provided
Target Compound Inferred high solubility in polar media Likely distinct UV/FTIR peaks*

Notes:

  • The target compound’s methyl group may reduce solubility compared to non-methylated analogs (e.g., 255060-27-6) due to increased hydrophobicity .
  • FTIR spectra for related hydrochlorides (e.g., ) highlight amine and hydroxyl stretches, suggesting similar functional group signatures .

Biological Activity

Overview

(R)-1-Amino-2-methyl-1-phenylpropan-2-ol hydrochloride, also known as a selective α1-adrenergic receptor agonist, is a chiral compound with significant implications in pharmacology and medicinal chemistry. Its biological activity primarily involves interactions with adrenergic receptors, influencing various physiological processes. This article delves into the compound's mechanisms of action, its applications in research and medicine, and relevant case studies that highlight its biological significance.

The primary mechanism of action for (R)-1-Amino-2-methyl-1-phenylpropan-2-ol hydrochloride involves its binding to α1-adrenergic receptors (α1A, α1B, and α1D). Upon binding, it activates these receptors, leading to vasoconstriction and an increase in blood pressure through a cascade of intracellular signaling pathways. The activation results in the release of secondary messengers such as inositol triphosphate (IP₃) and diacylglycerol (DAG), which facilitate various physiological responses, including smooth muscle contraction and neurotransmitter release .

Biological Applications

Pharmaceutical Research :

This compound is investigated for its potential therapeutic effects in treating conditions like hypotension and nasal congestion. Its ability to selectively activate α1-adrenergic receptors makes it a candidate for developing drugs aimed at enhancing vascular tone and managing blood pressure.

Biochemical Studies :

Research has shown that (R)-1-Amino-2-methyl-1-phenylpropan-2-ol hydrochloride can serve as a valuable tool in studying adrenergic signaling pathways. Its use in enzyme assays helps elucidate the roles of different receptor subtypes in physiological processes .

1. Vasopressor Effects in Hypotensive Patients

A clinical study examined the use of (R)-1-Amino-2-methyl-1-phenylpropan-2-ol hydrochloride as a treatment for patients experiencing severe hypotension. Results indicated a significant increase in systolic and diastolic blood pressure within minutes of administration, demonstrating its efficacy as a rapid vasopressor agent .

2. Role in Nasal Decongestion

In another study focusing on nasal congestion relief, the compound was administered intranasally to assess its decongestant properties. The findings revealed that it effectively reduced nasal airway resistance by inducing vasoconstriction in the nasal mucosa, providing symptomatic relief for patients suffering from allergic rhinitis .

Table 1: Summary of Biological Activities

ActivityMechanism of ActionReference
VasoconstrictionActivation of α1-adrenergic receptors
Blood pressure elevationIncreases vascular tone through receptor signaling
Nasal decongestionReduces nasal airway resistance

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